CHR-6494

説明

科学的研究の応用

Antitumor Activity

1. Mechanism of Action

CHR-6494 functions primarily as a Haspin inhibitor, leading to mitotic spindle and centrosome defects. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MDA-MB-231) cancer cells .

2. In Vitro Studies

In vitro experiments have shown that this compound induces apoptosis and reduces cell viability in melanoma cells resistant to conventional therapies like BRAF and MEK inhibitors. For instance, treatment with this compound increased caspase 3/7 activity significantly, indicating a robust pro-apoptotic effect .

3. In Vivo Studies

In vivo studies using xenograft models have revealed that this compound exhibits antitumor potential without notable toxicity. It has been shown to suppress tumor growth in various models, although some discrepancies exist between in vitro and in vivo efficacy, likely due to compensatory mechanisms by other kinases .

Anti-Angiogenic Properties

This compound has also been identified as an anti-angiogenic agent. In ex vivo assays, it significantly reduced vessel sprouting induced by pro-angiogenic factors such as basic fibroblast growth factor (bFGF). Specifically, at a concentration of 1 μM, this compound led to a 70% reduction in sprouting vessel area . This property suggests its potential use in combination therapies aimed at inhibiting tumor vascularization.

Applications in Specific Cancer Types

1. Melanoma

Research indicates that this compound can effectively target melanoma cells by reducing histone H3 threonine 3 phosphorylation levels and inducing apoptosis. This makes it a promising candidate for treating melanoma, especially in cases where patients exhibit resistance to existing therapies .

2. Breast Cancer

In breast cancer models, this compound has shown potent antiproliferative effects against both cancerous and normal mammary epithelial cells. However, its efficacy in suppressing tumor growth in xenograft models remains inconsistent, suggesting further investigation is needed to understand its full therapeutic potential .

3. Pancreatic Cancer

Recent studies have indicated that this compound may be beneficial for treating pancreatic cancer. The compound demonstrated inhibitory effects on pancreatic cancer cell lines, suggesting its role as a potential therapeutic agent for this aggressive cancer type .

4. Intestinal Polyp Development

In models of familial adenomatous polyposis (Apc min/+ mice), administration of this compound significantly suppressed the development of intestinal polyps and associated symptoms such as cachexia and hypogonadism. This highlights its potential application beyond traditional oncological settings into areas like colorectal cancer prevention .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound across different types of cancers:

作用機序

CHR-6494は、セリン/スレオニンキナーゼであるHaspinの活性を阻害することによってその効果を発揮します。Haspinは、有糸分裂中の染色体の配列と分離に不可欠な、スレオニン3でヒストンH3をリン酸化します。Haspinを阻害することにより、this compoundはH3T3phレベルを低下させ、中期配列の乱れ、紡錘体の異常、中心体の増幅を特徴とする有糸分裂カタストロフィーにつながります。 これは最終的に細胞周期の停止とアポトーシスをもたらします .

生化学分析

Biochemical Properties

CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .

This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .

This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .

Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .

Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .

This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .

The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .

準備方法

合成経路と反応条件

CHR-6494は、インダゾール誘導体とイミダゾピリダジン誘導体を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

インダゾール誘導体の形成: 出発物質であるインダゾールは、一連の反応を経て、インダゾール誘導体を形成します。

イミダゾピリダジン誘導体の形成: インダゾール誘導体は、次にピリダジン誘導体と反応して、イミダゾピリダジン化合物を形成します。

最終的なカップリング反応: イミダゾピリダジン化合物は、プロピルアミン誘導体とカップリングしてthis compoundを形成します.

工業的生産方法

This compoundの工業的生産には、上記で説明した合成経路のスケールアップが含まれます。プロセスは、大規模生産用に最適化され、最終製品の高収率と純度が保証されます。 温度、圧力、溶媒などの反応条件は、目的の製品品質を得るために注意深く制御されます .

化学反応解析

反応の種類

This compoundは、以下を含む様々な化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することがあります。

還元: 還元反応は、this compoundを還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

CHR-6494 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

類似化合物との比較

生物活性

CHR-6494 is a small-molecule inhibitor that targets the histone kinase Haspin, demonstrating significant biological activity, particularly in the context of cancer treatment. Its mechanism of action involves the inhibition of histone H3T3 phosphorylation, leading to various anti-cancer effects, including cell cycle arrest, apoptosis, and anti-angiogenic properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of Haspin kinase, which is crucial for proper mitotic progression. By inhibiting H3T3 phosphorylation, this compound disrupts normal cell cycle regulation:

- Cell Cycle Arrest : this compound induces a dose-dependent arrest in the G2/M phase of the cell cycle. In studies involving human cancer cell lines (HeLa, HCT-116, and MDA-MB-231), treatment with this compound increased the percentage of cells in G2/M from 8–15% in control groups to 30–50% after treatment .

- Induction of Apoptosis : The compound also promotes apoptosis in cancer cells. Flow cytometry analysis using Annexin V staining confirmed that this compound-treated cells exhibited increased apoptotic markers compared to controls .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings:

The IC50 values indicate that this compound is more effective at inhibiting cancer cell proliferation compared to normal cells, suggesting a preferential action against malignant cells.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Xenograft Models : In mouse models with xenografted tumors, this compound demonstrated significant antitumor activity without observable toxicity. The compound inhibited tumor growth effectively while preserving normal tissue integrity .

- Intestinal Polyp Suppression : Research involving Apc Min/+ mice indicated that intraperitoneal administration of this compound significantly reduced polyp formation, suggesting potential applications in colorectal cancer prevention .

Anti-Angiogenic Properties

In addition to its direct anti-cancer effects, this compound has been shown to possess anti-angiogenic properties. In ex vivo assays using chicken embryo aortic arch rings, treatment with this compound led to a 70% reduction in vessel sprouting induced by basic fibroblast growth factor (bFGF) at a concentration of 1 μM . This highlights its potential as a therapeutic agent not only for existing tumors but also for preventing tumor-induced angiogenesis.

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using this compound as part of cancer therapy:

- Combination Therapy : A study indicated that combining this compound with MEK inhibitors like Trametinib enhanced anti-melanoma activity, leading to improved apoptosis rates in both wild-type and BRAFV600E mutant melanoma cells .

- Potential for Epigenetic Therapy : Given its role as a first-in-class Haspin inhibitor, this compound is being considered for development as an epigenetic therapy agent due to its ability to modulate histone modifications and influence gene expression related to tumor progression .

特性

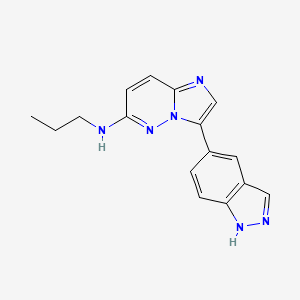

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333377-65-3 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。